6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one is a compound with the molecular formula and a molecular weight of 236.66 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. It has been submitted to the National Cancer Institute for evaluation, indicating its relevance in cancer research.
The compound is classified under pyrimidines, which are a significant class of heterocyclic compounds. Pyrimidines are known for their role in biological systems, particularly in nucleic acids and as metabolic intermediates. The specific compound 6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one features an amino group at the 6-position and a chlorophenyl group at the 2-position, which may influence its biological activity and interactions with target proteins .
Synthesis of 6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one typically involves multi-step organic reactions. While specific methods for this exact compound are not extensively documented, similar compounds have been synthesized using techniques such as:
The chemical reactivity of 6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one can be explored through various reactions typical of pyrimidine derivatives:
The mechanism of action for 6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one likely involves:
Key physical properties of 6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one include:
Chemical properties include:
These properties are critical for assessing the compound's suitability for laboratory use and potential formulations .
6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one has several potential applications in scientific research:
Pyrimidine derivatives represent a cornerstone of medicinal chemistry, forming essential structural components in nucleic acids and numerous therapeutic agents. These nitrogen-containing heterocycles exhibit exceptional tunability, enabling precise optimization of pharmacokinetic and pharmacodynamic properties. The pyrimidine ring serves as a privileged scaffold in drug discovery due to its ability to engage in diverse intermolecular interactions with biological targets, including hydrogen bonding, π-stacking, and van der Waals forces. This versatility underpins their broad spectrum of pharmacological activities, particularly in oncology, antimicrobial therapy, and inflammation management. The strategic incorporation of substituents at positions 2, 4, and 6 of the pyrimidine ring allows for fine-tuning of electronic properties, lipophilicity, and binding affinity, facilitating the rational design of targeted therapeutics against increasingly challenging disease mechanisms [6] [8].
2-Aminopyrimidine derivatives constitute a structurally distinctive subclass characterized by enhanced hydrogen-bonding capabilities and improved target selectivity profiles. The presence of the exocyclic amino group at the 2-position creates a bidentate hydrogen bond donor-acceptor motif that frequently mimics the purine ring of ATP, enabling potent inhibition of kinase enzymes. This pharmacophoric feature is exploited in numerous FDA-approved anticancer agents, including Pazopanib, Imatinib, and Nilotinib, which demonstrate targeted kinase inhibition through specific hinge region interactions [4] [7]. Beyond kinase inhibition, the 2-aminopyrimidine motif serves as a versatile template for microtubule-targeting agents. APD-94, a novel amino-pyrimidine inhibitor, suppresses tumor growth through microtubule destabilization coupled with Bmi-1 downregulation, demonstrating efficacy against colorectal cancer models by inducing G2/M cell cycle arrest and apoptosis [1].
The structural flexibility of the aminopyrimidine scaffold facilitates dual-targeting strategies in cancer therapy. Recent investigations into bicyclic 2-aminopyrimidine derivatives have yielded potent VEGFR-2 inhibitors (e.g., compounds 55 and 61, IC~50~ = 0.035 μM and 0.043 μM respectively) that simultaneously inhibit downstream ERK and AKT phosphorylation while inducing apoptosis. These compounds demonstrate significant antiangiogenic effects in chorioallantoic membrane (CAM) assays, suppressing neovascularization through VEGFR-2 pathway disruption [4] [7]. The scaffold's adaptability is further evidenced by its incorporation into microtubule-stabilizing agents that overcome multidrug resistance mechanisms, positioning aminopyrimidines as critical structural components in next-generation anticancer agents targeting both proliferative signaling and cytoskeletal dynamics [1] [7].
Table 1: Clinically Significant Pyrimidine-Based Drugs and Their Targets
Compound Name | Therapeutic Area | Primary Target | Structural Features |
---|---|---|---|
Sorafenib | Oncology | VEGFR-2/PDGFR/Raf kinase | Diarylamino-pyrimidine |
Pazopanib | Oncology | VEGFR/PDGFR/c-Kit | 2-Aminopyrimidine core |
Imatinib | Oncology | Bcr-Abl kinase | Pyrimidine-pyridine scaffold |
APD-94 | Oncology (Preclinical) | Tubulin/Bmi-1 | 2-Amino-5-phenoxypyrimidine |
Compound 55/61 | Oncology (Research) | VEGFR-2 | Bicyclic 2-aminopyrimidine |
4(3H)-Pyrimidinones represent a pharmaceutically significant tautomeric form characterized by a carbonyl group at position 4 and variable protonation at N3. This arrangement confers distinctive hydrogen-bonding patterns that enhance molecular recognition of biological targets. The lactam-lactim tautomerism facilitates both hydrogen bond donation (through the N-H group) and acceptance (via the carbonyl oxygen), creating versatile supramolecular recognition motifs. This molecular feature is critical for DNA intercalation and topoisomerase II inhibition, as demonstrated by pyrimidinone derivatives that induce DNA damage and G2/M cell cycle arrest in cancer models [8]. The hydrogen-bonding versatility of 4(3H)-pyrimidinones also enables interactions with microbial enzymes, accounting for their broad-spectrum antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans [8] [9].
The electron-withdrawing carbonyl group significantly influences the electronic distribution across the pyrimidine ring, enhancing the reactivity of adjacent substituents. For instance, the carbon at position 6 becomes highly electrophilic in 6-aminopyrimidin-4(3H)-one derivatives, facilitating nucleophilic substitutions that generate molecular diversity. This reactivity is exploited in the synthesis of pyrimido[4,5-d]pyrimidine systems, which demonstrate potent cytotoxic activities against HCT-116 (colorectal), MCF-7 (breast), and HEPG-2 (hepatocellular) carcinoma cell lines. Derivatives such as 3b, 10b, and 10c exhibit IC~50~ values comparable to doxorubicin while maintaining selectivity for cancer cells over normal fibroblasts (W138) [8]. The structural conservation of the 4(3H)-pyrimidinone moiety in bioactive compounds is exemplified by "6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one" (CID: 135455275), where the para-chloroanilino group enhances hydrophobic pocket interactions while the 6-amino group participates in complementary hydrogen bonding [2] .
Table 2: Biological Activities of 4(3H)-Pyrimidinone Derivatives
Substitution Pattern | Biological Activities | Mechanistic Insights | Representative Compounds |
---|---|---|---|
6-Amino-2-anilino | Anticancer (HCT-116, MCF-7) | Topoisomerase II inhibition, DNA intercalation | 6-Amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one |
5-Aryl-7-chloro (pyrimidopyrimidinones) | Broad-spectrum antimicrobial | Membrane disruption, enzyme inhibition | 5-Aryl-7-chloro-2-methyl-pyrimido[4,5-d]pyrimidine-4(3H)-one |
2-Hydrazinyl-4-amino | Antioxidant/Anti-inflammatory | Free radical scavenging, membrane stabilization | 4-amino-6-aryl-5-cyano-2-hydrazino-pyrimidine |
6-Aryloxy-2-amino (hybrids) | Antiviral/Antitubercular | Neuraminidase inhibition, mycobacterial membrane disruption | 5p, 5s derivatives |
The 4(3H)-pyrimidinone scaffold demonstrates remarkable functional adaptability through strategic substitution. The antiviral potential of 6-aryloxy-2-aminopyrimidine-benzonitrile hybrids against influenza A (H1N1) and SARS-CoV-2 highlights this versatility. Compound 5s (3-thiophenphenyl derivative) exhibits potent activity against H1N1 (IC~50~ = 6 ± 1 μM, SI = 120) and SARS-CoV-2 (IC~50~ = 16 ± 2 μM, SI = 60), attributed to the pyrimidinone core's ability to mimic nucleobases in viral polymerase binding sites [9]. Similarly, the 2-hydrazinyl substitution pattern confers significant antioxidant and anti-inflammatory activities through membrane stabilization and free radical scavenging mechanisms, reducing hemolysis in erythrocyte models [8]. This multifunctionality positions the 4(3H)-pyrimidinone system as a privileged scaffold for addressing complex disease pathologies through rational structural modification.
Table 3: Compound "6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one"
Property | Value |
---|---|
Systematic Name | 6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one |
CAS Number | 103263-80-5 |
Molecular Formula | C~10~H~9~ClN~4~O |
Molecular Weight | 236.66 g/mol |
SMILES | O=C1NC(NC2=CC=C(Cl)C=C2)=NC(N)=C1 |
InChI Key | XEDPAAILTLUQFX-UHFFFAOYSA-N |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 3 |
Topological Polar Surface Area | 84.1 Ų |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1